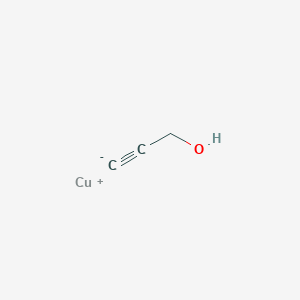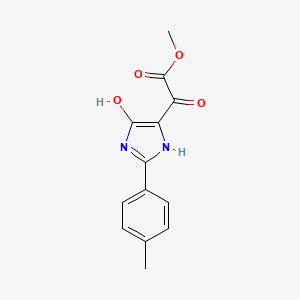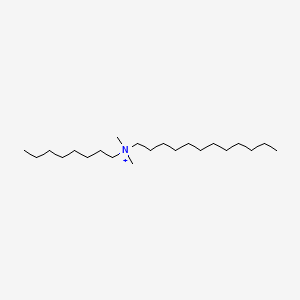![molecular formula C16H16Cl3N5O B14655816 N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride CAS No. 40398-77-4](/img/structure/B14655816.png)
N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a hydrazinylidene group, a dichlorophenyl group, and a pyridin-1-ium-1-ylacetamide moiety. The chloride ion is present as a counterion to balance the charge of the pyridinium group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hydrazinylidene intermediate, followed by its reaction with the appropriate aldehyde or ketone to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
化学反应分析
Types of Reactions
N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides or other oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
科学研究应用
N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the effects of hydrazinylidene derivatives on biological systems, including their potential as enzyme inhibitors or signaling molecules.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
作用机制
The mechanism of action of N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. The molecular targets and pathways involved in its mechanism of action are currently under investigation in various research studies.
相似化合物的比较
N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride can be compared with other similar compounds, such as:
Hydrazinylidene derivatives: These compounds share the hydrazinylidene functional group and may have similar chemical and biological properties.
Dichlorophenyl compounds: Compounds containing the dichlorophenyl group may exhibit similar reactivity and applications.
Pyridinium compounds: The presence of the pyridinium group in these compounds may confer similar chemical and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which may result in distinct chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
40398-77-4 |
|---|---|
分子式 |
C16H16Cl3N5O |
分子量 |
400.7 g/mol |
IUPAC 名称 |
N-[(Z)-[(1Z)-1-[(3,4-dichlorophenyl)hydrazinylidene]propan-2-ylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C16H15Cl2N5O.ClH/c1-12(10-19-21-13-5-6-14(17)15(18)9-13)20-22-16(24)11-23-7-3-2-4-8-23;/h2-10H,11H2,1H3,(H-,19,20,21,22,24);1H |
InChI 键 |
RNGWVHWDNMNHLG-UHFFFAOYSA-N |
手性 SMILES |
C/C(=N/NC(=O)C[N+]1=CC=CC=C1)/C=N\NC2=CC(=C(C=C2)Cl)Cl.[Cl-] |
规范 SMILES |
CC(=NNC(=O)C[N+]1=CC=CC=C1)C=NNC2=CC(=C(C=C2)Cl)Cl.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



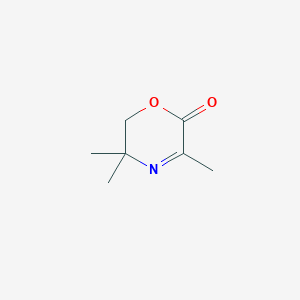
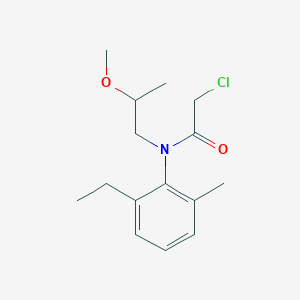
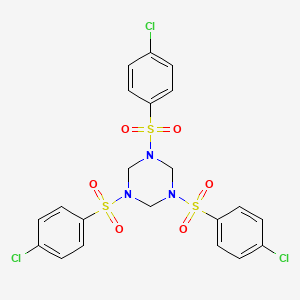
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid](/img/structure/B14655748.png)

![9-Chlorobenzo[h]isoquinoline](/img/structure/B14655752.png)

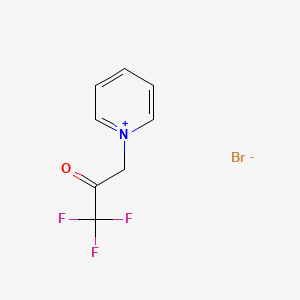
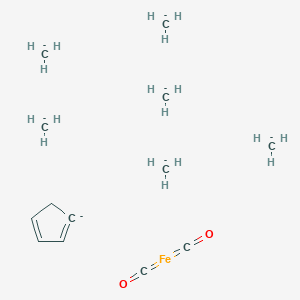
![Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B14655777.png)
